molecular formula C27H24N2O5 B1398494 Fmoc-5-methoxy-L-tryptophan CAS No. 1219184-52-7

Fmoc-5-methoxy-L-tryptophan

Cat. No.: B1398494
CAS No.: 1219184-52-7
M. Wt: 456.5 g/mol
InChI Key: LOSXXKTXEHICBG-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is substituted with a methoxy group at the 5-position and the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis as a building block due to its stability and ease of incorporation into peptide chains .

Biochemical Analysis

Biochemical Properties

Fmoc-5-methoxy-L-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds during protein synthesis. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli. The compound’s methoxy group enhances its stability and reactivity, making it a valuable tool in biochemical research .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This interaction can lead to changes in gene expression and cellular metabolism, affecting cell function and behavior. For example, this compound may modulate the activity of kinases and phosphatases, which are crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The Fmoc group provides a hydrophobic environment that facilitates the compound’s interaction with hydrophobic regions of proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage effects of this compound is essential for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which play a crucial role in the oxidation and detoxification of xenobiotics. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it interacts with local biomolecules. These interactions can affect the compound’s activity and function, contributing to its overall biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-5-methoxy-L-tryptophan typically involves the protection of the amino group of 5-methoxy-L-tryptophan with the Fmoc group. This can be achieved by reacting 5-methoxy-L-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are mild, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound with high purity .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-5-methoxy-L-tryptophan is used as a building block in the synthesis of complex peptides and proteins. Its stability and ease of incorporation make it a valuable tool in peptide synthesis .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, this compound is used in the development of peptide-based drugs for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools and assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group at the 5-position of the indole ring in this compound provides unique chemical properties, such as increased stability and altered reactivity compared to other tryptophan derivatives. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSXXKTXEHICBG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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